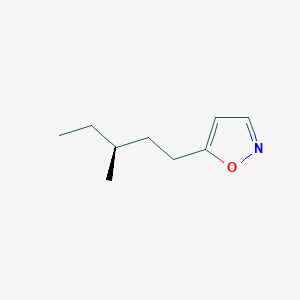
(S)-5-(3-Methylpentyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-(3-Methylpentyl)isoxazole is a chiral compound belonging to the isoxazole family, which is characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(3-Methylpentyl)isoxazole typically involves a 1,3-dipolar cycloaddition reaction. This reaction requires a 1,3-dipole and a dipolarophile. In the case of isoxazoles, the 1,3-dipole is often generated from nitrile oxides, which react with alkenes or alkynes to form the isoxazole ring . The reaction conditions usually involve the use of catalysts such as copper(I) or ruthenium(II), although metal-free routes have also been developed to avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also allow for better control over reaction conditions, leading to higher purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(S)-5-(3-Methylpentyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.
Substitution: The isoxazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Aplicaciones Científicas De Investigación
(S)-5-(3-Methylpentyl)isoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of (S)-5-(3-Methylpentyl)isoxazole involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can improve cognitive function in patients with Alzheimer’s disease . The molecular pathways involved include the inhibition of acetylcholinesterase and modulation of neurotransmitter levels .
Comparación Con Compuestos Similares
Similar Compounds
Sulfamethoxazole: An antibiotic that contains an isoxazole ring.
Muscimol: A psychoactive compound that acts as a GABA receptor agonist.
Ibotenic Acid: A neurotoxin that also contains an isoxazole ring.
Uniqueness
(S)-5-(3-Methylpentyl)isoxazole is unique due to its specific chiral structure and the presence of a 3-methylpentyl group.
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
5-[(3S)-3-methylpentyl]-1,2-oxazole |
InChI |
InChI=1S/C9H15NO/c1-3-8(2)4-5-9-6-7-10-11-9/h6-8H,3-5H2,1-2H3/t8-/m0/s1 |
Clave InChI |
VRWSDZNBZBPUTE-QMMMGPOBSA-N |
SMILES isomérico |
CC[C@H](C)CCC1=CC=NO1 |
SMILES canónico |
CCC(C)CCC1=CC=NO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


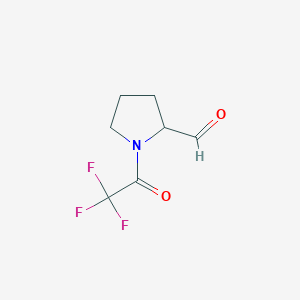
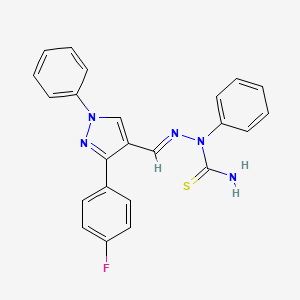
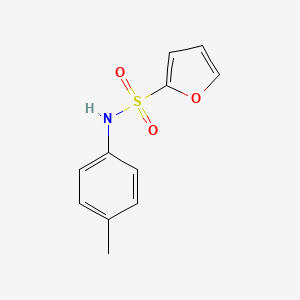
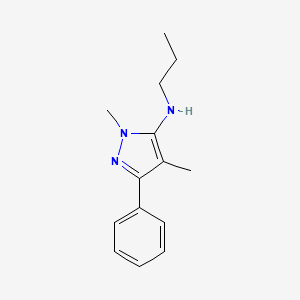
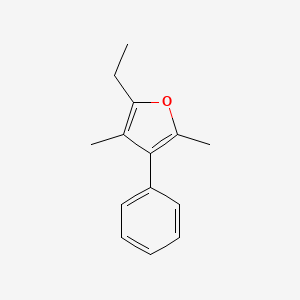
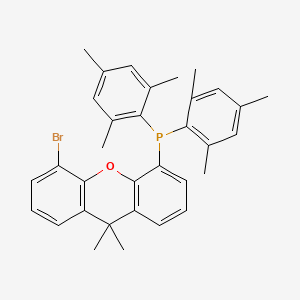
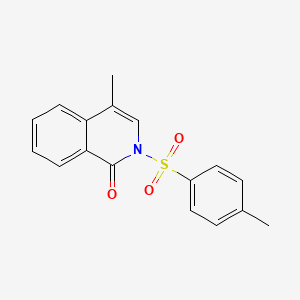
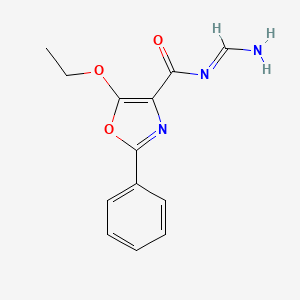
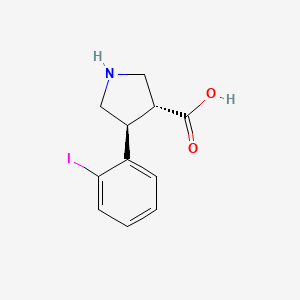
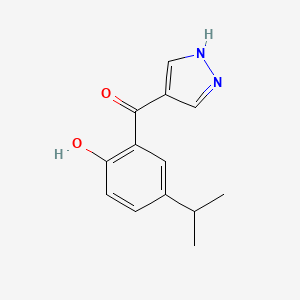
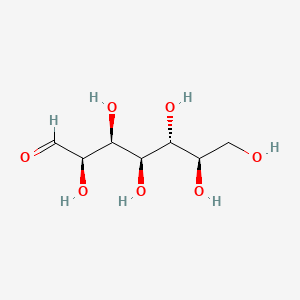
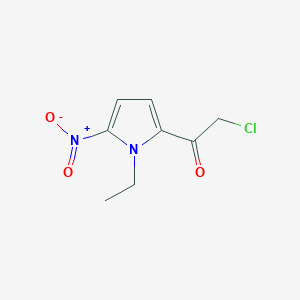
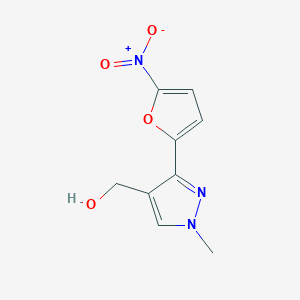
![2-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B12876196.png)
